4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide
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Overview
Description
4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide is a complex organic compound that features a benzamide core linked to a pyridine ring and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with 4-bromobenzoyl chloride to form an intermediate, which is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide or pyridine rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols
Scientific Research Applications
4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide
- 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-4-yl)benzamide
- 4-(1,3-dioxoisoindolin-2-yl)-N-(quinolin-3-yl)benzamide
Uniqueness
4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required, such as in drug design and material science.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-18(22-14-4-3-11-21-12-14)13-7-9-15(10-8-13)23-19(25)16-5-1-2-6-17(16)20(23)26/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNPXMMPPGFWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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